An In-depth Technical Guide to the Chemical Properties of 5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole
An In-depth Technical Guide to the Chemical Properties of 5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical properties of 5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole, a heterocyclic compound of interest in medicinal chemistry. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic profiles in drug candidates.[1][2] The incorporation of the bulky naphthyloxy and phenyl substituents suggests potential for specific receptor interactions, making this compound a candidate for investigation in various therapeutic areas, including cancer and inflammatory diseases, where tetrazole derivatives have shown promise.[1][2][3][4][5][6] This document consolidates available data on its chemical structure, properties, and relevant experimental context.
Core Chemical Properties
Precise experimental data for 5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole is not widely available in public literature. The following table summarizes its fundamental chemical identifiers.[7][8]
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₂N₄O | --INVALID-LINK-- |
| Molecular Weight | 288.31 g/mol | --INVALID-LINK-- |
| CAS Number | 1305320-61-9 | --INVALID-LINK-- |
| Purity | Typically ≥95% | --INVALID-LINK-- |
Due to the limited availability of specific experimental data for the title compound, the following sections will provide generalized experimental protocols and data for analogous tetrazole derivatives to serve as a practical guide for researchers.
Synthesis and Characterization
The synthesis of 5-substituted tetrazoles is most commonly achieved through the [2+3] cycloaddition reaction between a nitrile and an azide.[9] A plausible synthetic route for 5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole would involve the reaction of 2-(2-naphthyloxy)benzonitrile with an azide source, such as sodium azide, often in the presence of a Lewis acid or an ammonium salt.
General Experimental Protocol for the Synthesis of 5-Aryl-2H-tetrazoles
This protocol is a generalized procedure based on common methods for the synthesis of similar tetrazole compounds.[9][10][11]
Materials:
-
Substituted Benzonitrile (e.g., 2-(2-naphthyloxy)benzonitrile)
-
Sodium Azide (NaN₃)
-
Ammonium Chloride (NH₄Cl) or Triethylamine Hydrochloride (Et₃N·HCl)
-
Dimethylformamide (DMF) or other suitable aprotic polar solvent
-
Hydrochloric Acid (HCl) for acidification
-
Ethyl Acetate for extraction
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
To a solution of the substituted benzonitrile (1 equivalent) in DMF, add sodium azide (1.5-3 equivalents) and ammonium chloride (1.5-3 equivalents).
-
Heat the reaction mixture at 80-120 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous solution with dilute HCl to a pH of 2-3 to precipitate the tetrazole product.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure 5-aryl-2H-tetrazole.
Characterization Data of an Analogous Compound: 5-Phenyl-2H-tetrazole
The following table presents typical characterization data for 5-phenyl-2H-tetrazole, a structurally related compound.[12]
| Analysis | Data |
| Melting Point | 211-219 °C |
| Appearance | Off-white to white powder |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.50-7.65 (m, 3H, Ar-H), 8.00-8.10 (m, 2H, Ar-H), 16.5 (br s, 1H, NH) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 126.9, 129.2, 130.8, 131.5, 155.0 |
| IR (KBr, cm⁻¹) | 3060 (Ar C-H), 1600 (C=N), 1460, 1420 (N=N) |
Potential Biological Activities and Signaling Pathways
While no specific biological data for 5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole has been reported, the broader class of tetrazole derivatives has been extensively studied and shown to exhibit a wide range of pharmacological activities. These include anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[1][2][13]
Anticancer Activity
Many tetrazole-containing compounds have demonstrated significant in vitro cytotoxicity against various cancer cell lines, including liver (HepG2), breast (MCF-7), and cervical (HeLa) cancer cells.[5][6] The proposed mechanisms of action often involve the induction of apoptosis.
One of the key pathways implicated in the anticancer activity of some bioactive molecules is the Bcl-2-mediated apoptosis pathway. Tetrazole derivatives have been shown to target and downregulate the anti-apoptotic protein Bcl-2, leading to the activation of the caspase cascade and subsequent programmed cell death.[4][14]
Caption: Proposed Bcl-2 mediated apoptosis pathway.
Anti-inflammatory Activity
Tetrazole analogues have also been investigated as inhibitors of key inflammatory mediators such as cyclooxygenase (COX) enzymes, tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6).[15]
Experimental Workflow for In Vitro Cytotoxicity Screening
The following diagram illustrates a typical workflow for assessing the cytotoxic potential of a novel compound against cancer cell lines.
Caption: Workflow for in vitro cytotoxicity screening.
Conclusion
5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole represents a molecule with potential for further investigation in drug discovery, particularly in the fields of oncology and anti-inflammatory research. While specific experimental data for this compound is scarce, this guide provides a framework for its synthesis, characterization, and biological evaluation based on established methodologies for structurally related tetrazole derivatives. Further research is warranted to elucidate the specific chemical and biological properties of this compound and to explore its therapeutic potential.
References
- 1. phmethods.net [phmethods.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design and in vitro evaluation of novel tetrazole derivatives of dianisidine as anticancer agents targeting Bcl-2 apoptosis regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Cytotoxic Analysis, and Molecular Docking Studies of Tetrazole Derivatives via N-Mannich Base Condensation as Potential Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. parchem.com [parchem.com]
- 8. chemuniverse.com [chemuniverse.com]
- 9. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chalcogen.ro [chalcogen.ro]
- 11. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
- 13. researchgate.net [researchgate.net]
- 14. Design and in vitro evaluation of novel tetrazole derivatives of dianisidine as anticancer agents targeting Bcl-2 apoptosis regulator | Semantic Scholar [semanticscholar.org]
- 15. Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - PubMed [pubmed.ncbi.nlm.nih.gov]
